Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate
Description
Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is a synthetic organic compound characterized by a central 2,3,5-trimethylphenylene core linked to two acetoxy-methyl ester groups via ether bridges. Its molecular formula is C₁₅H₂₀O₆, with a molecular weight of 296.32 g/mol . The compound has been cataloged for research purposes but is currently listed as discontinued by commercial suppliers like CymitQuimica . Structural features include:
- A tri-methylated aromatic ring, enhancing steric bulk and lipophilicity.
- Two methoxy-linked acetate ester groups, contributing to its polarity and reactivity.
Properties
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)-2,3,5-trimethylphenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-9-6-12(20-7-13(16)18-4)10(2)11(3)15(9)21-8-14(17)19-5/h6H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZKUYFONCWWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OCC(=O)OC)C)C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate (CAS No. 1206077-94-2) is a synthetic compound primarily used in research contexts. Its chemical structure indicates potential biological activities due to the presence of phenylene and acetate moieties. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C15H20O6
- Molecular Weight : 296.32 g/mol
- CAS Number : 1206077-94-2
The biological activity of this compound is largely unexplored; however, its structural components suggest several potential mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. The presence of phenolic groups can scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : The acetate groups may interact with various enzymes, potentially acting as inhibitors or modulators in biochemical pathways.
- Cell Proliferation Effects : Preliminary studies indicate that related compounds can influence cell proliferation and apoptosis in cancer cell lines.
In Vitro Studies
- Cytotoxicity Assays :
- Enzymatic Activity :
Toxicological Studies
- Toxicity Assessment :
Case Study 1: Antitumor Activity
A recent study highlighted the dual effects of phenylene-based compounds on cancer cells. At low concentrations, these compounds stimulated growth in non-tumorous cells while inhibiting growth in tumor cells . This suggests a selective action that could be beneficial in therapeutic applications.
Case Study 2: Enzyme Interaction
Another investigation focused on enzyme interactions with similar diacetate compounds. The findings indicated that these compounds could stabilize or destabilize protein structures depending on their concentration and the presence of other solutes .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bis(oxy)diacetate derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Lipophilicity: The trimethylphenylene core in the target compound increases steric hindrance and lipophilicity compared to the unsubstituted analog (C₁₂H₁₄O₆) . This may enhance membrane permeability but complicate synthetic modification. CurDAc and compound 10 incorporate extended conjugated systems (curcuminoid or heterocyclic), enabling π-π interactions critical for biological targeting.
Functional Group Impact :
- Ester Groups : Methyl esters (target compound) vs. ethyl (compound 4k ) or sodium acetates (CurDAc ) influence solubility and metabolic stability. Sodium acetates in CurDAc improve aqueous solubility, favoring amyloid inhibition studies.
- Heterocycles : Compound 10’s thiophene and pyrazolyl-thiazole moieties confer redox activity and binding specificity absent in the target compound.
Compound 4k’s tetrazole rings enable coordination chemistry, a feature unexplored in the target compound.
Synthetic Accessibility :
- The unsubstituted phenylene analog is easier to synthesize due to fewer steric constraints, while the trimethyl derivative likely requires controlled methylation steps.
Research Findings and Trends
- Amyloid Inhibition: CurDAc’s bis(oxy)diacetate framework demonstrates that ester/acetate modifications can optimize interactions with amyloid aggregates .
- Coordination Chemistry : Ethylene glycol and tetrazole motifs in compound 4k align with trends in designing agonists for receptor binding, a niche the target compound could explore via ester-group derivatization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
